molecular formula C40H26N2O4 B3153710 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone CAS No. 76372-76-4

2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone

Cat. No. B3153710
CAS RN: 76372-76-4
M. Wt: 598.6 g/mol
InChI Key: NJOMGKAERDOZHP-UHFFFAOYSA-N
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Description

The compound “2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone” is an organic compound with a molecular weight of 634.69 . Its IUPAC name is 9,10-bis((2,6-dimethylphenyl)carbamoyl)perylene-3,4-dicarboxylic acid .


Chemical Reactions Analysis

The compound has been used in the preparation of thin films via a thermal evaporation technique . The complex permittivity of dielectric demonstrates a noteworthy reliance on the frequency and temperature . The dielectric relaxation behavior is explained in terms of electric modulus formalism . The frequencies identical to the maximum of the imaginary electric modulus at different temperatures were found to comply with an Arrhenius law . The calculated activation energy for this relaxation process is 0.24 eV . The frequency reliance of AC conductivity is found to take after Jonscher’s power law with the relevance of the correlated barrier hopping model .


Physical And Chemical Properties Analysis

The compound has been used in the preparation of thin films via a thermal evaporation technique . FTIR-spectra confirmed that the thermal evaporation technique is a suitable technique to obtain the appropriate structure of the thin films .

Scientific Research Applications

Organic Semiconductors and Molecular Electronics

Organic semiconductors, including anthraquinone derivatives, have garnered significant interest due to their fascinating optical properties. These materials find applications in areas such as gas sensors, field-effect transistors, and photovoltaic cells. The π-conjugated electron system in these compounds enables absorption and emission of light, as well as charge transport. Specifically, quinoline derivatives exhibit nonlinear optical properties and hold great potential for organic light-emitting diodes (OLEDs) .

Thin Film Technology and Optical Properties

Thin films of 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone (Ch-diisoQ) can be prepared using thermal evaporation techniques. Researchers have investigated the structural and optical properties of these films by annealing them at different temperatures. Key findings include:

Nonlinear Optical Properties

The presence of delocalized π-electrons and functional groups in quinoline derivatives contributes to their nonlinear optical behavior. Investigating the effect of donor substitution groups (such as chlorophenyl) on diisoquinoline thin films provides valuable insights into their properties .

Potential OLED Applications

Given their unique properties, anthraquinone-based compounds like 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone could play a role in organic light-emitting diodes (OLEDs). Further research may explore their suitability for efficient and high-performance OLED devices .

Dielectric Relaxation and AC Conductivity

While not directly related to Ch-diisoQ, understanding dielectric relaxation processes and AC conductivity in organic materials is crucial. Researchers continue to investigate these phenomena to enhance device performance and optimize material properties .

Synthetic Chemistry and Material Design

The synthesis of complex molecules like 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetraone involves intricate chemical reactions. Exploring novel synthetic routes and modifying molecular structures can lead to tailored materials with specific properties .

Future Directions

The compound has potential applications in numerous technological applications, for example, sensors, organic solar cells, and organic light-emitting diodes (OLEDs) . The features of these materials like the ease of processing and the ability to enhance their structure with desired electrical and optical characteristics, make it widespread used in manufacturing when compared with traditional inorganic semiconductors .

properties

IUPAC Name

7,18-bis(2,6-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N2O4/c1-19-7-5-8-20(2)35(19)41-37(43)27-15-11-23-25-13-17-29-34-30(40(46)42(39(29)45)36-21(3)9-6-10-22(36)4)18-14-26(32(25)34)24-12-16-28(38(41)44)33(27)31(23)24/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOMGKAERDOZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC=C9C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901116819
Record name 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone

CAS RN

76372-76-4
Record name 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76372-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f′]diisoquinoline-1,3,8,10(2H,9H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901116819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Reactant of Route 2
Reactant of Route 2
2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Reactant of Route 3
Reactant of Route 3
2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Reactant of Route 4
Reactant of Route 4
2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Reactant of Route 5
2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone
Reactant of Route 6
2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone

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